Home > Products > Screening Compounds P117467 > 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one -

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Catalog Number: EVT-13536479
CAS Number:
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound that plays a significant role in various scientific fields, particularly in medicinal chemistry and biological research. The compound features an isoquinoline core, which is a prevalent structural motif in many biologically active molecules. Its chiral nature, attributed to the presence of a 1-aminoethyl group, enhances its potential for enantioselective interactions, making it valuable for studying the effects of chirality in biological systems.

Source

This compound can be synthesized through various methods, including asymmetric synthesis techniques and traditional organic synthesis routes. It is commercially available for research purposes from chemical suppliers, indicating its relevance in ongoing scientific investigations .

Classification

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one belongs to the class of isoquinolinones, which are known for their diverse pharmacological activities. The presence of both an amino group and a chloro substituent contributes to its unique chemical properties and potential applications in drug development and materials science .

Synthesis Analysis

Methods

The synthesis of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves several key steps:

  1. Formation of the Isoquinoline Core: This is often achieved via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
  2. Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
  3. Chiral Aminoethyl Group Addition: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric hydrogenation of a suitable precursor using chiral catalysts is a common method employed .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. The use of chiral catalysts is crucial for ensuring the enantioselectivity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is C17H15ClN2OC_{17}H_{15}ClN_{2}O, with a molecular weight of approximately 298.8 g/mol. The compound has a complex structure characterized by an isoquinoline ring system substituted with a chloro group and an aminoethyl side chain.

Data

  • IUPAC Name: 3-[(1R)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one
  • InChI Key: MZINZXIFJMLTOK-LLVKDONJSA-N
  • Isomeric SMILES: CC@HN
  • Molar Refractivity: 87.04
  • Topological Polar Surface Area (TPSA): 48.02 Ų .
Chemical Reactions Analysis

Reactions

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one can participate in various chemical reactions typical for isoquinoline derivatives, such as:

  • Nucleophilic Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or amines.

Technical Details

The reactivity profile of this compound makes it suitable for creating diverse derivatives that may exhibit different biological properties or enhanced pharmacological activities .

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The chiral center allows for enantioselective binding to enzymes or receptors, influencing various biological pathways. This interaction can lead to modulation of cellular responses, which is critical in drug design and therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits the following physical characteristics:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not readily available.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range.

These properties are essential for understanding the compound's behavior under different conditions and its suitability for various applications .

Applications

Scientific Uses

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, particularly in studies involving enantioselective reactions.
  • Biology: Utilized to investigate the interactions between chiral molecules and biological targets, providing insights into drug design.
  • Medicine: Potentially exhibits pharmacological activities such as anti-inflammatory or anticancer properties; ongoing research aims to explore these therapeutic applications.
  • Industry: Can be employed in developing new materials with specific properties, including chiral catalysts for asymmetric synthesis .
Introduction to Isoquinolinone Derivatives in Medicinal Chemistry

Pharmacological Significance of 2-Phenylisoquinolin-1(2H)-one Scaffolds

The 2-phenylisoquinolin-1(2H)-one scaffold represents a privileged structure in oncology drug discovery, primarily due to its versatile interactions with key biological targets. This heterocyclic framework serves as the core pharmacophore in several clinically significant phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway, frequently hyperactivated in human cancers, regulates critical cellular processes including proliferation, survival, and metabolism [2] [7]. Isoquinolinone-based inhibitors exert their anticancer effects through competitive ATP-binding site occupation in PI3K isoforms, thereby disrupting oncogenic signaling cascades [10].

Duvelisib, an FDA-approved dual PI3Kδ/γ inhibitor for hematologic malignancies, exemplifies the therapeutic relevance of this scaffold. Its molecular architecture features the essential 2-phenylisoquinolin-1(2H)-one moiety that enables specific hinge-region interactions within the kinase domain [4]. Similarly, BR1018018, an investigational PI3K selective inhibitor developed by Boryung Pharmaceutical, incorporates this scaffold to achieve isoform specificity [4]. The C-8 position of the isoquinolinone ring serves as a critical modification site – halogenation (typically chlorine) or pyrimidinyl substitution significantly influences target affinity and metabolic stability. Recent studies demonstrate that 8-pyrimidinyl derivatives exhibit enhanced cytotoxic activity against diverse cancer cell lines compared to their chloro-substituted precursors, highlighting the structure-activity relationship (SAR) at this position [4].

Table 1: Clinically Significant 2-Phenylisoquinolin-1(2H)-one Derivatives

CompoundMolecular TargetTherapeutic IndicationKey Structural FeaturesMolecular Weight (g/mol)
DuvelisibPI3Kδ/γCLL, SLL, FL8-chloro substitution416.3
BR1018018PI3K (undisclosed)Investigational anticancer agent3-(1-aminoethyl)-8-substituted isoquinolinone~298.77*
3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-onePI3K pathwaySynthetic intermediate for novel derivativesChiral aminoethyl at C-3, chloro at C-8298.77

*Calculated based on molecular formula C₁₇H₁₅ClN₂O [1] [6]

Role of Chiral Aminoethyl Substituents in Bioactivity Modulation

The introduction of chiral centers at the C-3 position of isoquinolinones represents a strategic approach to enhance target specificity and potency. The compound (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9) exemplifies this design principle, where the (S)-configured aminoethyl group serves as a three-dimensional pharmacophore element [1] [4]. This chiral amine functionality, typically protected as phthalimide or Boc-derivative during synthesis, enables critical hydrogen-bonding interactions with PI3K catalytic domains that are stereochemically dependent [4] [8].

Biochemical studies reveal pronounced enantiomeric discrimination in PI3K binding. The (S)-enantiomer typically exhibits superior target affinity compared to its (R)-counterpart due to optimal spatial orientation of the amino group relative to complementary residues in the ATP-binding pocket [4]. Molecular modeling of PI3Kγ complexes demonstrates that the protonated amine of the (S)-enantiomer forms a salt bridge with Asp841 in the catalytic site, while the ethyl tether positions the aromatic system for π-π stacking with Trp812 [9]. This stereospecific binding translates to significant potency differences – in certain cancer cell models, (S)-enantiomers demonstrate up to 100-fold lower IC50 values compared to racemic mixtures [4]. Beyond target affinity, the chiral center influences metabolic stability by altering susceptibility to amine oxidase-mediated degradation, thereby impacting pharmacokinetic profiles of drug candidates [8].

Table 2: Enantiomeric Influence on Biological Activity

Biological Parameter(S)-Enantiomer(R)-EnantiomerRacemate
PI3Kγ IC50 (nM)*13.11>1000207.5
HepG2 Cytotoxicity (μM)0.8912.55.6
Metabolic Stability (t½)126 min74 min95 min

*Data for representative analog [4] [9]

Historical Development of PI3K-Targeting Isoquinolinone Analogues

The evolution of PI3K inhibitors featuring the isoquinolinone scaffold mirrors broader trends in kinase inhibitor development – progressing from pan-PI3K inhibitors toward isoform-selective agents. First-generation compounds like Wortmannin and LY294002 demonstrated proof-of-concept for PI3K pathway inhibition but suffered from poor selectivity, suboptimal pharmacokinetics, and significant toxicity [10]. The identification of 2-phenylisoquinolin-1(2H)-one as a privileged scaffold marked a turning point, enabling the development of inhibitors with refined target profiles [4] [7].

The synthetic accessibility of isoquinolinones via palladium-catalyzed cross-coupling reactions accelerated SAR exploration. Particularly impactful was the application of Suzuki-Miyaura coupling to introduce diverse heteroaromatic systems at the C-8 position. As demonstrated in the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, Pd(PPh3)2Cl2/SPhos catalysis in THF/H2O efficiently installed pyrimidine motifs (40-98% yield), significantly enhancing cytotoxic potency compared to the chloro-precursor [4]. This synthetic approach enabled systematic investigation of C-8 substituents, revealing that 4-aminopyrimidinyl and 4-piperidinyl derivatives exhibit exceptional activity against cervical (HeLa) and hepatic (HepG2) carcinoma cells [4].

Contemporary development focuses on isoform-specific inhibitors to mitigate toxicity concerns. The structural distinction between class IA (p110α/β/δ) and IB (p110γ) isoforms has been exploited through strategic modifications to the 3-aminoethyl substituent and C-8 groups. For instance, quinazolinone-based analogs derived from the isoquinolinone pharmacophore show selective PI3Kγ inhibition (IC50 = 13.11 nM) with 15-fold selectivity over PI3Kδ [9]. The FDA approval of alpelisib (PI3Kα-specific) and duvelisib (PI3Kδ/γ-specific) validates this approach, though next-generation compounds aim for enhanced isoform discrimination through optimized chiral substituents [10].

Table 3: Evolution of PI3K-Targeting Isoquinolinone Derivatives

Development PhaseRepresentative ModificationsTarget ProfileSynthetic Advancement
First-generationNon-selective C-3 substituentsPan-PI3KClassical heterocyclic synthesis
Second-generationChiral 3-(1-aminoethyl), C-8 halogenClass I PI3KAsymmetric hydrogenation
Third-generationC-8 pyrimidinyl/quinolinyl, chiral (S)PI3Kδ/γ or specific isoformsPd-catalyzed cross-coupling (Suzuki-Miyaura)
CurrentHybrid quinazolinone-isoquinolinonesPI3Kγ-specificStructure-based rational design

*Data synthesized from [4] [9] [10]

Properties

Product Name

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

IUPAC Name

3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1-one

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

InChI

InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3

InChI Key

MZINZXIFJMLTOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.